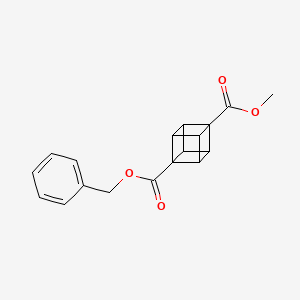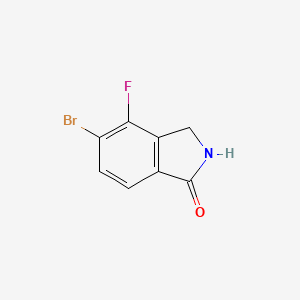![molecular formula C28H14N4O4S2 B8239668 5,5'-([4,4'-Bibenzo[c][1,2,5]thiadiazole]-7,7'-diyl)diisophthalaldehyde](/img/structure/B8239668.png)
5,5'-([4,4'-Bibenzo[c][1,2,5]thiadiazole]-7,7'-diyl)diisophthalaldehyde
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5,5’-([4,4’-Bibenzo[c][1,2,5]thiadiazole]-7,7’-diyl)diisophthalaldehyde: is a complex organic compound characterized by its unique structure, which includes two isophthalaldehyde groups linked by a bibenzo[c][1,2,5]thiadiazole moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 5,5’-([4,4’-Bibenzo[c][1,2,5]thiadiazole]-7,7’-diyl)diisophthalaldehyde typically involves the following steps:
Formation of the Bibenzo[c][1,2,5]thiadiazole Core: This step involves the cyclization of appropriate precursors under controlled conditions to form the bibenzo[c][1,2,5]thiadiazole core.
Attachment of Isophthalaldehyde Groups: The bibenzo[c][1,2,5]thiadiazole core is then reacted with isophthalaldehyde under specific conditions to yield the final compound.
Industrial Production Methods:
Análisis De Reacciones Químicas
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the aldehyde groups.
Reduction: Reduction reactions can also occur, converting the aldehyde groups to alcohols.
Substitution: The aromatic rings in the compound can participate in electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Conditions vary depending on the type of substitution, but common reagents include halogens for electrophilic substitution and nucleophiles like amines for nucleophilic substitution.
Major Products:
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols.
Substitution: Various substituted derivatives depending on the reagents used.
Aplicaciones Científicas De Investigación
Chemistry:
Organic Synthesis: Used as a building block for more complex molecules.
Materials Science: Incorporated into polymers and other materials for enhanced properties.
Biology and Medicine:
Biological Probes: Potential use in the development of fluorescent probes for biological imaging.
Industry:
Optoelectronics: Utilized in the fabrication of organic solar cells and organic light-emitting diodes (OLEDs) due to its unique electronic properties.
Mecanismo De Acción
The mechanism of action of 5,5’-([4,4’-Bibenzo[c][1,2,5]thiadiazole]-7,7’-diyl)diisophthalaldehyde in optoelectronic applications involves its ability to act as an electron donor or acceptor. This property is crucial for the formation of charge-transfer complexes, which are essential for the function of devices like organic solar cells and OLEDs. The molecular targets and pathways involved include the interaction with other organic molecules to form stable charge-transfer states.
Comparación Con Compuestos Similares
5,5’-([4,4’-Bibenzo[c][1,2,5]thiadiazole]-7,7’-diyl)bis(thiophene-2-carbaldehyde): Similar structure but with thiophene groups instead of isophthalaldehyde.
4,4’-(Bibenzo[c][1,2,5]thiadiazole-4,7-diyl)dibenzaldehyde: Similar core structure but with benzaldehyde groups.
Uniqueness: The uniqueness of 5,5’-([4,4’-Bibenzo[c][1,2,5]thiadiazole]-7,7’-diyl)diisophthalaldehyde lies in its specific electronic properties and the ability to form stable charge-transfer complexes, making it particularly valuable in optoelectronic applications.
Propiedades
IUPAC Name |
5-[7-[4-(3,5-diformylphenyl)-2,1,3-benzothiadiazol-7-yl]-2,1,3-benzothiadiazol-4-yl]benzene-1,3-dicarbaldehyde |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H14N4O4S2/c33-11-15-5-16(12-34)8-19(7-15)21-1-3-23(27-25(21)29-37-31-27)24-4-2-22(26-28(24)32-38-30-26)20-9-17(13-35)6-18(10-20)14-36/h1-14H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PIIUGAZGGVTKIW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C2=NSN=C2C(=C1)C3=CC(=CC(=C3)C=O)C=O)C4=CC=C(C5=NSN=C45)C6=CC(=CC(=C6)C=O)C=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H14N4O4S2 |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
534.6 g/mol |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(9R,11R)-9,11-dimethyl-8,12-dioxa-3,17-diazatricyclo[11.4.0.02,7]heptadeca-1(13),2(7),3,5,14,16-hexaene](/img/structure/B8239598.png)








![(4S,5S)-2-(Benzo[b]thiophen-2-yl)-4,5-diphenyl-4,5-dihydrooxazole](/img/structure/B8239675.png)



